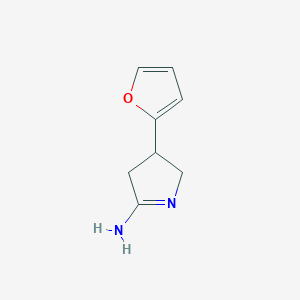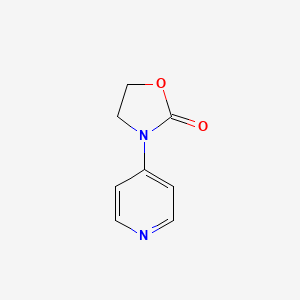
3-(Pyridin-4-yl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-4-yl)oxazolidin-2-one is a heterocyclic organic compound that features both a pyridine ring and an oxazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)oxazolidin-2-one typically involves the reaction of 4-pyridinecarboxaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the oxazolidinone ring. One common method involves the use of 2-aminoethanol as the amine source. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Pyridin-4-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce oxazolidines .
Aplicaciones Científicas De Investigación
3-(Pyridin-4-yl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is used in the production of various fine chemicals and intermediates
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-4-yl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting protein synthesis and leading to bacterial cell death .
Comparación Con Compuestos Similares
3-(Pyrimidin-4-yl)oxazolidin-2-one: This compound is structurally similar but contains a pyrimidine ring instead of a pyridine ring.
Linezolid: A well-known oxazolidinone antibiotic that also inhibits bacterial protein synthesis.
Uniqueness: 3-(Pyridin-4-yl)oxazolidin-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyridine ring and an oxazolidinone ring makes it a versatile scaffold for drug development .
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3-pyridin-4-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-8-10(5-6-12-8)7-1-3-9-4-2-7/h1-4H,5-6H2 |
Clave InChI |
RJMWGKKFPATHCI-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)N1C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


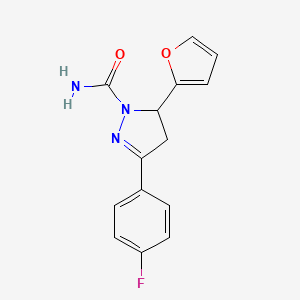

![1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one](/img/structure/B12873749.png)
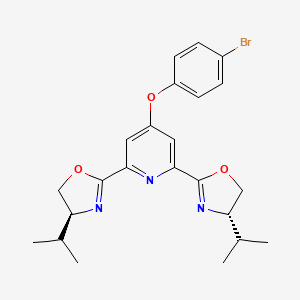
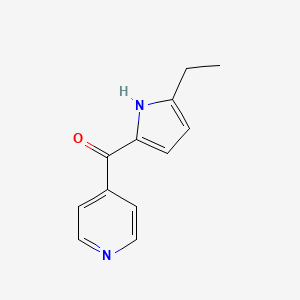
![2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12873771.png)
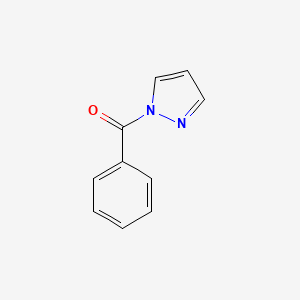
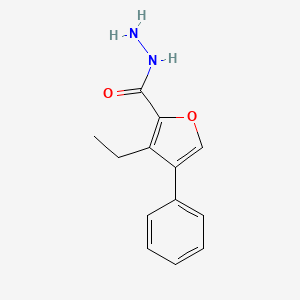
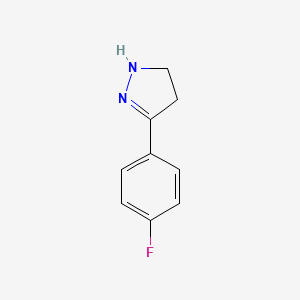
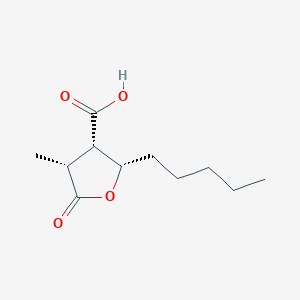
![Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)
